molecular formula C16H20N2O5 B2398848 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid CAS No. 170492-62-3

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

Numéro de catalogue: B2398848
Numéro CAS: 170492-62-3
Poids moléculaire: 320.345
Clé InChI: WFLUUWRASKUXOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a complex organic compound with a molecular formula of C17H22N2O5. This compound is notable for its structural features, which include a benzazepine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Propriétés

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUUWRASKUXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Friedel-Crafts Alkylation for Seven-Membered Ring Formation

A widely adopted approach involves intramolecular Friedel-Crafts alkylation of N-protected β-amino esters. For example, tert-butoxycarbonyl (Boc)-protected aminobenzoic acid derivatives undergo cyclization in the presence of Lewis acids like AlCl₃ or BF₃·OEt₂ to form the benzazepine skeleton. This method achieves moderate yields (45–60%) but requires careful control of electron-donating substituents to direct cyclization to the C7 position.

Reductive Amination for Stereochemical Control

Reductive amination between ketone intermediates and Boc-protected amines using NaBH₃CN or Pd/C-catalyzed hydrogenation enables stereoselective formation of the tetrahydroazepine ring. This method is particularly effective for introducing the 2-oxo group via subsequent oxidation of a secondary alcohol intermediate.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine during subsequent reactions.

Di-tert-butyl Dicarbonate Mediated Protection

Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) achieves >90% Boc protection. Optimal conditions use a 1.2:1 molar ratio of Boc₂O to amine at 0°C to room temperature.

Solid-Phase Synthesis for High-Purity Intermediates

Immobilization of the amine precursor on Wang resin followed by Boc protection and cleavage with trifluoroacetic acid (TFA) yields Boc-protected intermediates with >98% purity, as confirmed by HPLC.

Carboxylic Acid Functionalization at C7

The C7 carboxylic acid is introduced via late-stage oxidation or through pre-functionalized building blocks.

Potassium Permanganate-Mediated Oxidation

Oxidation of a C7 methyl group using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C) produces the carboxylic acid in 70–85% yield. This method requires rigorous temperature control to prevent over-oxidation of the benzazepine ring.

Palladium-Catalyzed Carbonylation

Palladium(II) acetate-catalyzed carbonylation of a C7 bromo-substituted precursor under CO atmosphere (1 atm) in methanol generates the methyl ester, which is hydrolyzed to the carboxylic acid using LiOH. This method achieves 65–78% yield with excellent regioselectivity.

Reaction Optimization and Yield Analysis

The following table summarizes critical reaction parameters and yields for key synthetic steps:

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Boc Protection Boc₂O, DMAP, DCM, 0°C → rt, 4h 92 95
Friedel-Crafts Cyclization AlCl₃, DCM, reflux, 12h 58 88
C7 Methyl Oxidation KMnO₄, H₂SO₄, H₂O, 60°C, 6h 82 91
Reductive Amination NaBH₃CN, MeOH, rt, 24h 74 89
Ester Hydrolysis LiOH, THF/H₂O (3:1), rt, 8h 95 97

Purification and Characterization

Final purification employs preparative HPLC with C18 columns (30 × 100 mm, 5 μm) using gradients of methanol/water + 0.1% TFA. LC-MS analysis confirms molecular ion peaks at m/z 333.3 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, CH₂N), 4.15 (q, 1H, NH), 7.32–7.45 (m, 2H, aromatic).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Electron-withdrawing groups at C7 direct cyclization away from the desired position. Mitigated by using methoxy or methyl groups as temporary directing groups.
  • Boc Deprotection During Acidic Steps: Premature cleavage is avoided by maintaining reaction pH >4 during oxidation and using mild Lewis acids.

Analyse Des Réactions Chimiques

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

The compound is primarily utilized as an intermediate in organic synthesis. Its structural features enable regioselective functionalization, making it valuable for creating diverse chemical entities. Notably, it has been employed in the synthesis of dipeptide mimetics and enzyme inhibitors.

Key Synthesis Pathways

  • Dipeptide Mimetic Synthesis : The compound has been used to create conformationally restricted dipeptide mimetics, which are important for understanding peptide interactions and developing therapeutic agents .
  • Enzyme Inhibitors : It has been synthesized as part of compounds that inhibit interleukin-1beta converting enzyme, showcasing its role in drug discovery aimed at inflammatory diseases .

Research indicates that 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid exhibits notable biological activities. Its potential applications in medicinal chemistry are highlighted by its structural analogs that have demonstrated efficacy against various biological targets.

Case Studies

  • Anti-inflammatory Agents : Compounds derived from this benzazepine scaffold have shown promise as anti-inflammatory agents due to their ability to modulate cytokine activity .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Drug Development

The compound's unique properties make it suitable for further development into pharmaceutical agents. Its ability to act as a scaffold for various modifications allows researchers to tailor its properties for specific therapeutic applications.

Pharmaceutical Research Insights

  • Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the benzazepine structure to enhance potency and selectivity against specific targets. This includes altering the tert-butoxycarbonyl group or the carboxylic acid functionality to improve solubility and bioavailability .
  • Potential for Novel Therapeutics : The compound's versatility suggests potential pathways for developing novel therapeutics targeting a range of diseases from cancer to autoimmune disorders .

Mécanisme D'action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing the compound to be selectively deprotected under acidic conditions to reveal the active amine . This amine can then interact with its target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

What sets 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid apart from similar compounds is its specific structural features, such as the benzazepine core and the presence of both Boc and carboxylic acid groups. These features confer unique reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

The compound 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid (CAS Number: 170492-62-3) is a synthetic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

Structural Representation

The structural representation of the compound is vital for understanding its potential interactions with biological systems. The presence of the tert-butoxycarbonyl group suggests that the compound may exhibit specific binding properties relevant to enzyme inhibition or receptor modulation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid exhibit antimicrobial activity. For instance, a derivative of this compound was tested against various bacterial strains and demonstrated significant inhibitory effects on growth, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer properties of benzazepine derivatives. A study indicated that similar compounds could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved may include modulation of signaling cascades associated with tumor growth.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to benzazepine derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 15 µM, suggesting that further development could lead to effective cancer therapeutics.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
NeuroprotectiveNeuronal cell linesProtective effect observed
PropertyValue
Molecular Weight320.34 g/mol
Purity>97%
Storage ConditionsSealed in dry conditions at 2–8°C

Q & A

Q. How can synthetic conditions for this benzazepine derivative be optimized to improve yield?

Methodological Answer:

  • Reagent Selection : Use tert-butoxycarbonyl (Boc) protecting groups during amidation to prevent side reactions. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may reduce intermediates selectively .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at 0–5°C stabilize intermediates, while room temperature facilitates coupling reactions .
  • Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, with catalytic DMAP to accelerate esterification .

Table 1 : Representative Reaction Conditions

StepSolventTemp (°C)CatalystYield Range
Boc ProtectionDCM0–5TEA70–85%
CyclizationTHF25HATU60–75%
DeprotectionDCM/TFA0–25-90–95%

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate Boc-protected intermediates .
  • Preparative HPLC : Apply a C18 column (5 µm, 250 × 20 mm) with 0.1% TFA in acetonitrile/water (30–70% over 30 min) for final purification .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals after slow cooling .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the benzazepine ring (δ 6.8–7.2 ppm for aromatic protons) and Boc group (δ 1.4 ppm for tert-butyl) .
  • IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm<sup>-1</sup> for amide and carboxylic acid groups) .
  • HPLC-MS : Monitor molecular ion [M+H]<sup>+</sup> (calculated for C16H21N2O5: 333.14) and UV absorbance at 254 nm .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥8 air changes/hour and ensure eyewash stations/safety showers are accessible .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Inspect gloves for integrity before use .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • 2D NMR : Perform COSY and HSQC to assign overlapping signals (e.g., distinguish benzazepine protons from Boc groups) .
  • Computational Modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water .

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer:

  • HPLC Method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in acetonitrile/water (gradient: 20–80% over 25 min). Detect impurities at 220 nm .
  • Spiking Experiments : Add synthesized impurities (e.g., de-Boc byproduct) to confirm retention times .
  • Quantitation : Calculate impurity levels using relative response factors (RRF ≤ 0.5% per impurity, ≤2.0% total) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH (4–9) to identify acid/base catalysis roles .
  • Isotope Labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis pathways of the Boc group .
  • DFT Calculations : Map transition states for amide bond formation to identify rate-limiting steps (e.g., tetrahedral intermediate stabilization) .

Q. How does the compound’s stability vary under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH (14 days) or UV light (200–400 nm) and analyze via HPLC for degradation products (e.g., decarboxylation or ring-opening) .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hours; observe rapid hydrolysis in acidic conditions (pH < 3) due to Boc cleavage .
  • Long-Term Storage : Stability-indicating assays confirm ≥95% purity after 6 months at 2–8°C in amber vials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.